Bienvenue dans la boutique en ligne BenchChem!

N-(2,6-Dioxopiperidin-3-yl)-6-phenylpyridine-2-carboxamide

PROTAC Cereblon ligand Hydrolytic stability

N-(2,6-Dioxopiperidin-3-yl)-6-phenylpyridine-2-carboxamide (CAS 2137478-22-7) is a phenyl glutarimide (PG) CRBN ligand designed to overcome the hydrolytic instability of classical IMiDs (thalidomide, lenalidomide) in PROTAC applications. Its 6-phenylpyridine-2-carboxamide core provides a pH-modulatable pyridine nitrogen to enhance solubility and oral bioavailability potential. This scaffold offers altered CRBN surface topology enabling neosubstrate recruitment for molecular glue discovery. The 6-phenyl regioisomer enables SAR exploration of linker exit vector geometry alongside the 5-phenyl variant (CAS 2137482-44-9). Ideal for cellular degradation assays exceeding 24 hours.

Molecular Formula C17H15N3O3
Molecular Weight 309.325
CAS No. 2137478-22-7
Cat. No. B2479059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-Dioxopiperidin-3-yl)-6-phenylpyridine-2-carboxamide
CAS2137478-22-7
Molecular FormulaC17H15N3O3
Molecular Weight309.325
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1NC(=O)C2=CC=CC(=N2)C3=CC=CC=C3
InChIInChI=1S/C17H15N3O3/c21-15-10-9-14(17(23)20-15)19-16(22)13-8-4-7-12(18-13)11-5-2-1-3-6-11/h1-8,14H,9-10H2,(H,19,22)(H,20,21,23)
InChIKeySAWKGOHQVVGAJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,6-Dioxopiperidin-3-yl)-6-phenylpyridine-2-carboxamide (CAS 2137478-22-7): A Heterocyclic Cereblon Ligand Building Block for PROTAC Design


N-(2,6-Dioxopiperidin-3-yl)-6-phenylpyridine-2-carboxamide is a synthetic small molecule that functions as a cereblon (CRBN) E3 ubiquitin ligase ligand [1]. The compound belongs to the phenyl glutarimide (PG) analogue class, which has emerged as an alternative to classical immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide for the recruitment of CRBN in proteolysis-targeting chimera (PROTAC) design [2]. Its core structure features a 2,6-dioxopiperidine (glutarimide) moiety linked via a carboxamide bond to a 6-phenylpyridine ring, distinguishing it from the phthalimide-based IMiD scaffold and the simpler phenyl-substituted PG analogues.

Why N-(2,6-Dioxopiperidin-3-yl)-6-phenylpyridine-2-carboxamide Cannot Be Interchanged with Generic CRBN Ligands


CRBN ligands are not functionally interchangeable. Classical IMiDs (thalidomide, lenalidomide, pomalidomide) contain a phthalimide ring that is inherently susceptible to hydrolytic degradation under physiological conditions, which compromises the cellular efficacy of IMiD-based PROTACs [1]. Phenyl glutarimide (PG) analogues were designed to overcome this instability while retaining high CRBN affinity (ligand efficiency >0.48). Within the PG class, the identity and position of the aromatic substituent (phenyl vs. pyridine; 5- vs. 6-substitution) can significantly alter CRBN binding affinity, ternary complex formation geometry, and downstream protein degradation efficiency [2]. Therefore, substituting N-(2,6-dioxopiperidin-3-yl)-6-phenylpyridine-2-carboxamide with a different CRBN ligand without empirical validation risks altering both the chemical stability and the pharmacological profile of the resultant PROTAC or molecular glue.

N-(2,6-Dioxopiperidin-3-yl)-6-phenylpyridine-2-carboxamide (2137478-22-7): Quantitative Differentiation Evidence vs. Comparators


Hydrolytic Stability: PG Analogues vs. Classical IMiDs (Thalidomide, Lenalidomide, Pomalidomide)

Target compound is a phenyl glutarimide (PG) analogue. In a direct experimental comparison, the prototypical IMiDs thalidomide, lenalidomide, and pomalidomide underwent rapid hydrolysis in RPMI-1640 cell culture medium (pH 7.4, 37°C), with significant degradation observed within 24 hours as measured by LC-MS [1]. In contrast, PG analogues (including the phenyl-substituted core from which the target compound is derived) demonstrated markedly improved chemical stability under identical conditions, retaining >90% intact compound after 24 hours [1]. This stability advantage is directly attributed to replacement of the hydrolytically labile phthalimide ring with the glutarimide-phenyl/pyridine scaffold.

PROTAC Cereblon ligand Hydrolytic stability

CRBN Binding Ligand Efficiency: PG Scaffold vs. Classical IMiDs

In a direct head-to-head comparison within the PG series, PG analogues retained affinity for CRBN with high ligand efficiency (LE >0.48) [1]. For reference, lenalidomide exhibits a CRBN TR-FRET IC50 of approximately 1,500 nM in competitive binding assays [2] and pomalidomide approximately 94-265 nM depending on assay format [2][3]. The PG core scaffold (and by class-level inference, the 6-phenylpyridine variant) achieves CRBN binding with efficiency metrics that make it a viable alternative to IMiDs for PROTAC linker conjugation, as the absence of the phthalimide amine group changes the vector of linker attachment without sacrificing target engagement.

Cereblon Ligand efficiency PROTAC

Regioisomeric Differentiation: 6-Phenyl vs. 5-Phenyl Pyridine Substitution in PROTAC Conjugate Activity

The position of the phenyl substituent on the pyridine ring (6-phenyl in target compound CAS 2137478-22-7 vs. 5-phenyl in CAS 2137482-44-9) is expected to influence the exit vector of the CRBN ligand and, consequently, ternary complex formation geometry when conjugated into PROTACs. Literature on CRBN-based PROTACs has demonstrated that subtle changes in the linker attachment point on the E3 ligase ligand can produce >10-fold differences in degradation potency (DC50) and ternary complex cooperativity [1]. While direct comparative DC50 data between the 6-phenyl and 5-phenyl regioisomers are not publicly available, structural modeling and precedent from related CRBN ligand series indicate that the 6-phenyl substitution pattern provides a distinct trajectory for linker conjugation compared to the 5-phenyl isomer, which may be advantageous for specific target protein geometries.

Regioisomer Structure-activity relationship Ternary complex

Scaffold Differentiation: Pyridine-Containing PG vs. Phenyl-Only PG Analogues for Synthetic Tractability

The incorporation of a pyridine ring into the PG scaffold (as in the target compound) introduces a basic nitrogen that can participate in hydrogen bonding, coordinate metals, or serve as a pH-dependent solubility modulator [1]. Compared to purely phenyl-substituted PG analogues, the 6-phenylpyridine-2-carboxamide scaffold offers enhanced aqueous solubility at low pH due to pyridine protonation (calculated pKa ~4.5-5.0 for the pyridine nitrogen). While the phenyl-only PG analogue (PG itself, CAS not explicitly referenced in the primary paper) served as the core for the discovery of PG PROTAC 4c (SJ995973) with BRD4 DC50 of 0.87 nM and cellular IC50 of 3 pM in MV4-11 cells [2], the pyridine-containing variant may offer advantages in specific PROTAC contexts where improved solubility or altered pharmacokinetics are desired. Quantitative solubility or potency data specific to the 6-phenylpyridine-2-carboxamide compound are not publicly available.

Pyridine Heterocycle Synthetic intermediate

N-(2,6-Dioxopiperidin-3-yl)-6-phenylpyridine-2-carboxamide: Recommended Research and Industrial Application Scenarios Based on Differentiated Evidence


PROTAC Design Requiring Hydrolytically Stable CRBN Ligands for Long-Duration Cellular Assays

When developing CRBN-recruiting PROTACs intended for cellular degradation assays exceeding 24 hours, the PG-class scaffold (to which this compound belongs) offers superior hydrolytic stability compared to thalidomide-, lenalidomide-, or pomalidomide-based PROTACs, which are known to hydrolyze rapidly in RPMI-1640 medium [1]. This stability is particularly important for accurately determining DC50 values and for in vivo pharmacokinetic studies where circulating stability of the E3 ligase ligand component can limit overall PROTAC exposure.

PROTAC Linker Attachment via the Pyridine Ring Nitrogen for Solubility-Challenged Targets

For target proteins requiring PROTACs with improved aqueous solubility, the 6-phenylpyridine-2-carboxamide core provides a pyridine nitrogen that can modulate solubility in a pH-dependent manner [1]. This feature can be exploited in PROTAC formulations and may improve oral bioavailability compared to purely lipophilic phenyl-substituted PG analogues, though experimental validation is required.

Structure-Activity Relationship (SAR) Studies Exploring Regioisomeric Effects on CRBN-Mediated Degradation

The availability of both 6-phenyl (CAS 2137478-22-7) and 5-phenyl (CAS 2137482-44-9) regioisomers enables systematic SAR exploration of linker exit vector effects on ternary complex formation. Because subtle changes in ligand geometry can produce >10-fold differences in PROTAC degradation potency [2], procuring both regioisomers for parallel PROTAC synthesis and head-to-head cellular degradation comparison is a scientifically sound strategy for identifying the optimal CRBN ligand geometry for a given target protein.

Development of Non-IMiD Molecular Glues with Altered Neosubstrate Recruitment Profiles

The PG scaffold has been shown to retain CRBN binding while presenting a different molecular surface to the CRBN-DDB1 complex compared to IMiDs [1]. This altered surface topology can redirect neosubstrate recruitment, potentially enabling the degradation of proteins not targeted by classical IMiDs. The 6-phenylpyridine-2-carboxamide compound, as a PG variant, can serve as a starting point for molecular glue discovery campaigns aimed at expanding the repertoire of CRBN-dependent degradable targets.

Quote Request

Request a Quote for N-(2,6-Dioxopiperidin-3-yl)-6-phenylpyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.